

# Comparative stability of tin halide vs. lead halide perovskites

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An in-depth comparison of the chemical and operational stability of tin (Sn) halide versus lead (Pb) halide perovskites, materials at the forefront of next-generation optoelectronic research.

#### Introduction

Metal halide perovskites, characterized by the ABX<sub>3</sub> crystal structure, have emerged as revolutionary materials in the field of photovoltaics and optoelectronics. Lead (Pb)-based perovskites have achieved power conversion efficiencies rivaling those of conventional silicon solar cells.[1] However, the inherent toxicity of lead and concerns about long-term stability under operational stressors like moisture, oxygen, light, and heat have driven research toward lead-free alternatives.[2][3] Among these, tin (Sn)-based halide perovskites are the most promising substitutes due to their favorable optoelectronic properties, including an optimal bandgap for solar absorption.[2][4]

Despite their potential, tin halide perovskites exhibit significantly lower intrinsic stability compared to their lead-based counterparts.[2][5] The primary challenge lies in the facile oxidation of tin from its active Sn<sup>2+</sup> state to the more stable Sn<sup>4+</sup> state, a process that rapidly degrades the material and hampers device performance.[4][5] This guide provides a comparative analysis of the stability of tin and lead halide perovskites, supported by experimental data, detailed methodologies, and visualizations of degradation pathways.

# **Comparative Stability Analysis**



The stability of perovskite materials is a critical factor for their commercial viability. Degradation is primarily induced by environmental factors, including moisture, oxygen, light, and thermal stress.

# **Moisture Stability**

Moisture is a well-known initiator of degradation for most halide perovskites.[6]

- Lead Halide Perovskites: The interaction with water is often a two-step process. Initially, a reversible hydration of the perovskite lattice can occur.[7] However, prolonged exposure leads to an irreversible decomposition reaction, yielding lead iodide (PbI<sub>2</sub>) and volatile organic byproducts, which causes the material to lose its photoactive properties.[7][8]
- Tin Halide Perovskites: These materials are even more sensitive to moisture.[4] Water molecules not only decompose the perovskite structure but also act as a catalyst, significantly accelerating the oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>.[2][9] This rapid, moisture-induced oxidation is a primary reason for their poor environmental stability.

Perovskite Type	Stress Condition	Observation	Reference
MAPbl <sub>3</sub>	High Humidity	Decomposes into Pbl <sub>2</sub> .[7]	[7]
(PEA)2(MA)n- 1PbnI3n+1	~85% Relative Humidity	Larger 'n' phases degrade into the more stable n=1 phase, MAI, and PbI <sub>2</sub> .[10]	[10]
Tin Halide Perovskite	Ambient Moisture	Rapid oxidation of Sn <sup>2+</sup> to Sn <sup>4+</sup> is accelerated.[9]	[9]
Tin Halide Perovskite	High Relative Humidity	Moisture ingress can be mitigated by using certain n-type organic interlayers.[11]	[11]

## Oxygen and Air Stability



Oxygen is another critical factor, particularly when combined with light or moisture.

- Lead Halide Perovskites: While relatively stable in dry oxygen in the dark, the presence of both oxygen and light generates superoxide (O<sub>2</sub><sup>-</sup>) species. These reactive species can attack the organic cation and the perovskite lattice, leading to decomposition.[12][13]
- Tin Halide Perovskites: The core instability of tin perovskites stems from the low redox potential of the Sn<sup>2+</sup>/Sn<sup>4+</sup> couple, making them highly susceptible to oxidation in the presence of oxygen.[4][14] This process creates Sn<sup>4+</sup> defects, which act as p-type dopants and non-radiative recombination centers, severely degrading optoelectronic performance.[5] [15] The degradation can become a cyclic process where byproducts like iodine, formed from the reaction with tin iodide, further accelerate the decomposition.[16][17]

Perovskite Type	Stress Condition	Observation	Reference
MAPbI₃	Oxygen (in dark)	Metastable due to sluggish surface reaction kinetics.[12]	[12]
MAPbI₃	Oxygen + Light	Rapid degradation occurs.[12]	[12]
Tin Halide Perovskite	Ambient Air	Facile oxidation of Sn <sup>2+</sup> to Sn <sup>4+</sup> leads to rapid degradation.[4] [15]	[4][15]
(FA0.75CS0.25Sno.5Pbo. 5)I3	85°C in Air (unencapsulated)	Maintained full performance after 150 hours, showing significantly improved stability for mixed Sn- Pb systems.[18][19] [20]	[18][19][20]

# **Thermal Stability**

Device temperatures can rise significantly during operation, making thermal stability crucial.



- Lead Halide Perovskites: Thermally unstable even in inert environments, primarily due to the volatility of the organic A-site cations.[21][22] At elevated temperatures (typically >85 °C), materials like MAPbl<sub>3</sub> decompose into Pbl<sub>2</sub> and volatile components like methylamine and HI.[21][23] Fully inorganic perovskites (e.g., CsPbl<sub>3</sub>) tend to be more thermally stable than their hybrid organic-inorganic counterparts.[24]
- Tin Halide Perovskites: Also suffer from thermal instability, which is often coupled with and accelerated by oxidation.[4] The strategies to improve thermal stability often involve compositional engineering, such as using more thermally stable cations or creating mixed tin-lead compositions.[18]

Perovskite Type	Stress Condition	Observation	Reference
MAPbl3	85 °C (inert atmosphere)	Thermally unstable; decomposition into Pbl <sub>2</sub> is observed.[21] [22]	[21][22]
MAPbI₃	120°C (in air)	XRD patterns show a decrease in the perovskite peak and an increase in the Pbl2 peak over time.  [21]	[21]
FAPbBr3 vs MAPbBr3	Heating on single crystal surfaces	The choice of halide and organic cation has a large impact on thermal stability.[25]	[25]
(FA0.75CS0.25Sn0.5Pbo. 5)I3	85°C (in air)	Showed substantially better thermal and air stability compared to pure tin halide perovskites.[19][26]	[19][26]

# **Photostability (Light-Induced Degradation)**



Continuous illumination can induce degradation pathways that are not active in the dark.

- Lead Halide Perovskites: Under illumination, mobile halide ions can migrate, creating defects and leading to phase segregation in mixed-halide perovskites.[7] Light can also induce the formation of metallic lead (Pb<sup>o</sup>) clusters, which act as recombination centers.[7]
- Tin Halide Perovskites: Light exposure exacerbates the oxidation of Sn<sup>2+</sup>, accelerating
  material and device degradation.[27] Devices featuring advanced polymers as electron
  transport layers have shown improved stability, retaining over 85% of initial efficiency after
  550 hours of continuous 1-sun illumination.[27]

# **Degradation Mechanisms and Pathways**

Understanding the chemical reactions behind the degradation is key to developing mitigation strategies.

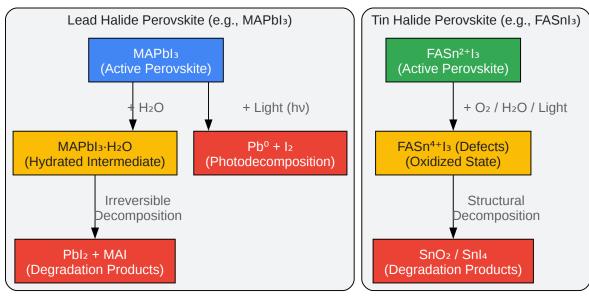
## **Lead Halide Perovskite Degradation**

The primary degradation pathway for lead halide perovskites in the presence of moisture involves the formation of a hydrate intermediate, followed by the deprotonation of the methylammonium cation and subsequent collapse of the structure into lead iodide (PbI<sub>2</sub>).[7] Under illumination, ion migration and the formation of metallic lead are significant factors.[7][24]

### **Tin Halide Perovskite Degradation**

For tin halide perovskites, the dominant degradation mechanism is the oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>.[4] This process is thermodynamically favorable and is accelerated by moisture, oxygen, and light. The oxidation leads to the formation of degradation products like tin iodide (SnI<sub>4</sub>) and tin oxide (SnO<sub>2</sub>).[15][28] This can initiate a self-amplifying cyclic degradation process, where byproducts catalyze further decomposition of the perovskite material.[15][16]





Comparative Degradation Pathways of Halide Perovskites

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Caption: Degradation pathways for lead vs. tin halide perovskites.

# **Experimental Protocols for Stability Testing**

To ensure that stability data is comparable and reproducible across different studies, a consensus has emerged around standardized testing procedures, largely based on the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[29][30][31]

#### **Key ISOS Protocols:**

- ISOS-D (Dark Storage): Assesses intrinsic stability by storing devices in a controlled, dark environment at specific temperatures (e.g., ambient, 65°C, 85°C) and humidity levels.[30][32]
- ISOS-L (Light Soaking): Evaluates operational stability under continuous illumination (typically 1-sun equivalent) in a controlled atmosphere and temperature.[30][32]

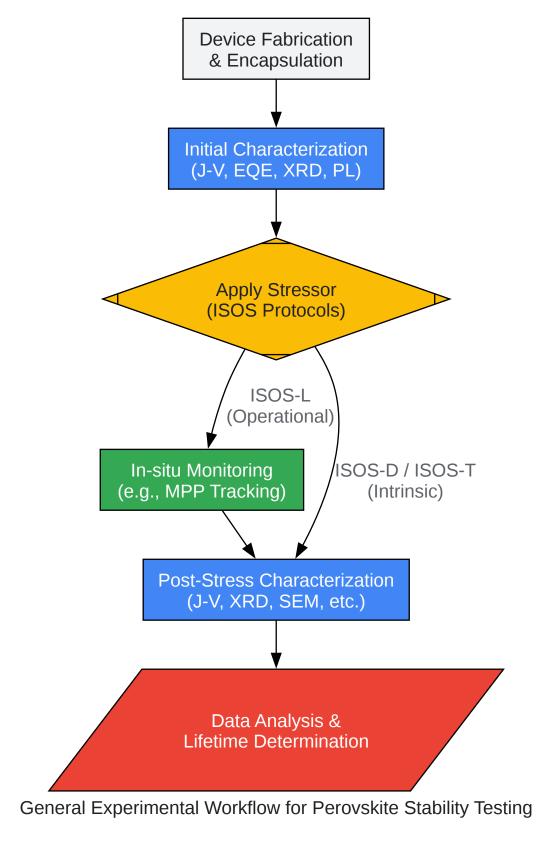


- ISOS-T (Thermal Cycling): Simulates real-world temperature fluctuations by cycling devices between high and low temperatures in the dark.[30]
- ISOS-V (Bias Stress): Tests for degradation induced by an electrical bias applied to the device in the dark.[30]

#### Common Characterization Techniques:

- X-Ray Diffraction (XRD): To identify changes in the crystal structure and detect the formation of degradation products like PbI<sub>2</sub>.[21]
- UV-Visible Absorption Spectroscopy: To monitor changes in the material's light absorption properties, which indicate degradation of the perovskite phase.[28]
- Photoluminescence (PL) and Time-Resolved PL (TRPL) Spectroscopy: To probe the formation of defects and non-radiative recombination centers.[15]
- Current-Voltage (J-V) Measurements: To track the power conversion efficiency and other photovoltaic parameters of the device over the course of the stability test.[30]





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Caption: A typical workflow for perovskite stability assessment.



#### Conclusion

The comparative stability of tin and lead halide perovskites presents a clear trade-off for researchers and developers. Lead halide perovskites offer superior intrinsic stability against environmental factors but are hampered by the toxicity of lead.[1][3] Their degradation pathways are well-studied, primarily involving reactions with moisture and photodecomposition. [7]

Conversely, tin halide perovskites are a highly attractive, non-toxic alternative but are fundamentally limited by the facile oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>.[4][5] This intrinsic instability makes them highly sensitive to ambient conditions, representing the single greatest barrier to their commercialization.

Future research is focused on enhancing the stability of tin-based perovskites through strategies such as compositional engineering (e.g., creating more stable mixed tin-lead or 2D/3D hybrid structures), the development of advanced encapsulation techniques, and the design of new charge transport layers that can passivate defects and block moisture and oxygen ingress.[4][11][16] Success in these areas will be critical to unlocking the full potential of lead-free perovskite technologies.

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